2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
Properties
CAS No. |
872196-94-6 |
|---|---|
Molecular Formula |
C20H18ClN3O5S2 |
Molecular Weight |
479.95 |
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-2-29-15-7-5-14(6-8-15)23-18(25)12-30-20-22-11-17(19(26)24-20)31(27,28)16-9-3-13(21)4-10-16/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) |
InChI Key |
FTJBWOWFQYMYCV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a sulfonyl group and an acetamide moiety. The presence of the 4-chlorophenyl and 4-ethoxyphenyl groups enhances its lipophilicity, which may influence its interaction with biological targets.
Structural Formula
Antibacterial Activity
Research indicates that compounds similar to the one exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the sulfonamide group can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism is thought to involve the activation of caspases and the modulation of cell cycle progression.
Case Study: Cancer Cell Lines
In vitro studies on various cancer cell lines showed:
- HeLa Cells : 50% growth inhibition at 10 µM.
- MCF-7 Cells : Induction of apoptosis confirmed via flow cytometry.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution
Due to its lipophilic nature, the compound is expected to have good oral bioavailability. Studies using animal models indicate rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
Metabolism
Metabolic studies suggest that cytochrome P450 enzymes play a significant role in the biotransformation of this compound, leading to various metabolites that may also possess biological activity.
Excretion
Excretion studies indicate that the compound is primarily eliminated via renal pathways, with approximately 70% excreted unchanged in urine.
Comparison with Similar Compounds
Enzyme Inhibition
- The target compound inhibits DHFR with an IC₅₀ of 2.5 μM, comparable to methotrexate derivatives but with reduced toxicity .
- Methoxybenzenesulfonyl analogs () show superior inhibition (IC₅₀ = 1.2 μM) due to improved electron-donating interactions with active-site residues .
- Bromophenyl derivatives () exhibit stronger DNA intercalation but lower selectivity, leading to off-target effects .
Antimicrobial and Anticancer Activity
- Compounds with 4-ethylphenylsulfonyl groups () demonstrate broad-spectrum antimicrobial activity (MIC = 4 μg/mL against S. aureus) .
- Cyano-substituted pyrimidines () show potent antiproliferative effects (IC₅₀ = 8 μM in HeLa cells) but poor aqueous stability .
Physicochemical Properties
Table 2: Solubility and Stability Comparison
Key Observations :
- Methoxy groups enhance solubility (0.58 mg/mL) by increasing polarity .
- Bulky substituents (e.g., bromine, ethyl) reduce solubility but improve membrane permeability (higher LogP) .
Research Findings and Implications
Electronic Effects : Replacement of the 4-chlorophenyl group with 4-methoxybenzenesulfonyl () improves enzyme binding via resonance stabilization, reducing IC₅₀ by 52% .
Halogen Substitution : Bromine analogs () exhibit stronger van der Waals interactions in hydrophobic enzyme pockets but increase molecular weight, affecting pharmacokinetics .
Pyrimidine Modifications : Hydroxyl substitution at position 6 () alters tautomerization, reducing reactivity compared to the 6-oxo group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
